5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC15840000
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N4O |
|---|---|
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C14H14N4O/c15-6-7-17-8-9-18-13(14(17)19)10-12(16-18)11-4-2-1-3-5-11/h1-5,8-10H,6-7,15H2 |
| Standard InChI Key | KXMJLKWIWJEEGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₄N₄O, with a molecular weight of 254.29 g/mol. Its IUPAC name, 5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one, reflects the fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrazinone ring (positions 4–7), with substituents at positions 2 (phenyl) and 5 (2-aminoethyl). The canonical SMILES string C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN illustrates the connectivity of atoms, while the InChIKey KXMJLKWIWJEEGT-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
| SMILES | C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN |
| Topological Polar Surface Area | 85.3 Ų |
The 2-aminoethyl side chain enhances solubility in polar solvents, while the phenyl group contributes to hydrophobic interactions with biological targets.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves cyclocondensation strategies using 5-aminopyrazole precursors. A representative route includes:
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Formation of the Pyrazolo[1,5-a]pyrazinone Core: Reacting 5-amino-3-phenylpyrazole with a β-ketoester or diketone under acidic conditions (e.g., acetic acid with H₂SO₄ catalysis) .
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Introduction of the 2-Aminoethyl Group: Alkylation of the pyrazinone nitrogen using 2-bromoethylamine or reductive amination of a ketone intermediate.
Key Reaction Conditions:
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Temperature: 80–120°C (reflux in ethanol or acetic acid).
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Catalysts: Acidic (H₂SO₄) or basic (Et₃N) conditions, depending on the step .
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Yield Optimization: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.8–3.2 ppm (m, 2H, -CH₂NH₂), δ 4.1–4.3 ppm (t, 2H, N-CH₂), and δ 7.3–8.1 ppm (m, 5H, phenyl).
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¹³C NMR: Carbonyl resonance at δ 165–170 ppm (C=O), aromatic carbons at δ 120–140 ppm.
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MS (ESI+): Molecular ion peak at m/z 255.1 [M+H]⁺.
Biological Activities and Mechanism of Action
Kinase Inhibition and Anticancer Effects
The compound inhibits serine/threonine kinases (e.g., PIM-1, AKT) and tyrosine kinases (e.g., Src-family kinases) by competitively binding to the ATP-binding pocket. In A549 lung cancer cells, derivatives reduced viability by 50% at 10 μM (IC₅₀ = 8.2 ± 1.3 μM), inducing apoptosis via caspase-3 activation .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 8.2 | Caspase-3 activation, G1 arrest |
| MCF-7 (Breast) | 12.4 | ROS generation, DNA damage |
| CaCO-2 (Colon) | 9.8 | AKT/mTOR pathway inhibition |
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppressed NF-κB nuclear translocation and reduced TNF-α secretion by 70% at 20 μM. This effect correlates with inhibition of IκB kinase (IKK), preventing IκB degradation and subsequent cytokine release.
Structure-Activity Relationships (SAR)
Role of Substituents
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Phenyl Group (Position 2): Essential for hydrophobic interactions with kinase pockets. Replacement with smaller alkyl groups (e.g., methyl) reduced activity by >50%.
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2-Aminoethyl Side Chain (Position 5): Critical for solubility and hydrogen bonding. Acetylation of the amine (-NHCOCH₃) abolished kinase inhibition.
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Pyrazinone Core: The carbonyl group at position 4 is necessary for π-stacking with aromatic residues in kinase active sites .
Table 3: Impact of Substituents on Kinase Inhibition
| Derivative | PIM-1 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 0.45 | 1.2 |
| 2-Methyl Analog | 2.1 | 2.5 |
| 5-Acetamidoethyl | >10 | 0.8 |
Chemical Modifications and Applications
Functionalization Strategies
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N-Alkylation: The 2-aminoethyl group undergoes alkylation with electrophiles (e.g., alkyl halides) to improve blood-brain barrier penetration.
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Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazinone ring to a quinone imine, enhancing redox activity.
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Metal Complexation: Coordination with Pt(II) or Cu(II) ions augments DNA intercalation and anticancer effects .
Therapeutic Applications
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Oncology: Preclinical studies in xenograft models show 40% tumor volume reduction at 10 mg/kg (oral, twice daily) .
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Neuroinflammation: In a murine Alzheimer’s model, the compound reduced amyloid-β plaque burden by 30% via JNK pathway inhibition.
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Antiviral Activity: Derivatives inhibited dengue virus NS5 polymerase with EC₅₀ = 5.6 μM .
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